molecular formula C18H22N4O2 B2759892 N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide CAS No. 2034481-53-1

N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide

カタログ番号: B2759892
CAS番号: 2034481-53-1
分子量: 326.4
InChIキー: OSAPXSXYKQPSCH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” is a chemical compound that has been studied for its potential applications in the field of medicine . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzyl group attached to a piperidine ring, which is further connected to a pyridazine ring via an ether linkage .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 199.26 and a melting point range of 117-119 degrees Celsius .

科学的研究の応用

Heterocyclic Carboxamides as Potential Antipsychotic Agents

Heterocyclic analogues, including piperidine derivatives, have been evaluated for their potential as antipsychotic agents. These compounds have shown promising in vitro activity for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They also demonstrated in vivo efficacy in antagonizing apomorphine-induced climbing response in mice, suggesting their potential application in treating psychosis with reduced risk of extrapyramidal side effects (Norman et al., 1996).

Anti-Acetylcholinesterase Activity for Antidementia Agents

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This research focuses on identifying compounds with potential as antidementia agents. Certain derivatives showed potent inhibitory activity against AChE, indicating their potential utility in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Skeletal Muscle Sodium Channel Blockers

Research into conformationally restricted analogues of tocainide, including piperidine and piperazine derivatives, has shown these compounds to be potent voltage-gated skeletal muscle sodium channel blockers. This indicates their potential application in developing antimyotonic agents for treating muscle disorders (Catalano et al., 2008).

Inhibitors of Farnesyl Protein Transferase

Piperazine and piperidine derivatives have been investigated as inhibitors of farnesyl protein transferase (FPT), which is crucial for the post-translational modification of proteins involved in signal transduction pathways. These inhibitors exhibit potential as therapeutic agents for treating cancer (Mallams et al., 1998).

Anti-HIV-1 Activity

The development of piperidine carboxamide CCR5 antagonists, such as TAK-220, has shown highly potent anti-HIV-1 activity. These compounds inhibit the replication of CCR5-using HIV-1 clinical isolates, demonstrating their potential as therapeutic agents for HIV/AIDS (Imamura et al., 2006).

将来の方向性

The future directions for the research and development of “N-benzyl-3-((6-methylpyridazin-3-yl)oxy)piperidine-1-carboxamide” could involve further studies on its anti-tubercular activity, as well as its potential applications in other areas of medicine . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

特性

IUPAC Name

N-benzyl-3-(6-methylpyridazin-3-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-9-10-17(21-20-14)24-16-8-5-11-22(13-16)18(23)19-12-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAPXSXYKQPSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。